(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,6-dichlorobenzyl group and the prop-2-en-1-yl group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the 2,6-Dichlorobenzyl Group: This step involves the reaction of the thiazolidinone intermediate with 2,6-dichlorobenzyl chloride under basic conditions to introduce the 2,6-dichlorobenzyl group.
Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 3-hydroxybenzaldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.
Substitution: The presence of the 2,6-dichlorobenzyl group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazolidinone core and the 2,6-dichlorobenzyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Benzylidene Derivatives: Compounds with a benzylidene moiety but different core structures.
Dichlorobenzyl Compounds: Compounds containing the 2,6-dichlorobenzyl group but different overall structures.
Uniqueness
The uniqueness of (5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of the thiazolidinone core, the benzylidene moiety, and the 2,6-dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-5-[[3-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2S2/c1-2-9-23-19(24)18(27-20(23)26)11-13-5-3-6-14(10-13)25-12-15-16(21)7-4-8-17(15)22/h2-8,10-11H,1,9,12H2/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGATXLGXPZDJJ-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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